

AGI-25696 vs. AG-270 in MTAP-Deleted Tumors: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two potent, orally bioavailable allosteric inhibitors of methionine adenosyltransferase 2A (MAT2A), **AGI-25696** and AG-270, for the targeted therapy of cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration, present in approximately 15% of all human cancers, creates a synthetic lethal dependency on MAT2A, making it a prime therapeutic target.[1][2][3]

Executive Summary

AGI-25696 served as a crucial in vivo tool compound, establishing the preclinical proof-of-concept for MAT2A inhibition in MTAP-deleted tumors.[4][5] Despite its success in demonstrating tumor growth inhibition, **AGI-25696** exhibited suboptimal pharmacokinetic properties, including high plasma protein binding and a significant efflux ratio, which would necessitate high clinical doses.[4][6]

AG-270 is a structurally related, second-generation MAT2A inhibitor developed through lead optimization of the **AGI-25696** scaffold. It demonstrates improved potency and drug-like properties, leading to its advancement as a clinical candidate.[4][7] AG-270 has been investigated in a Phase 1 clinical trial for patients with advanced solid tumors or lymphomas characterized by MTAP deletion.[8][9]

Mechanism of Action: Exploiting Synthetic Lethality



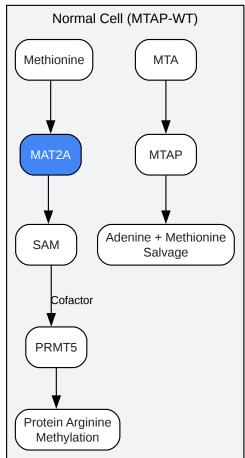


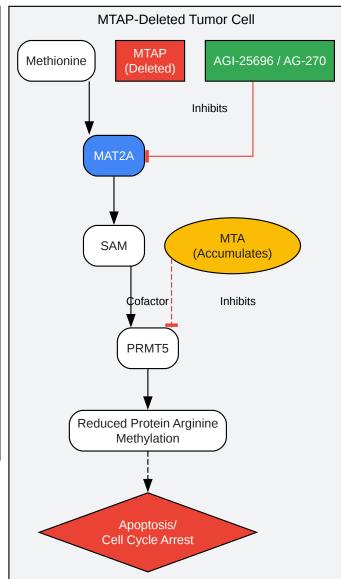
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The core therapeutic strategy for both **AGI-25696** and AG-270 hinges on the principle of synthetic lethality in MTAP-deleted cancers.

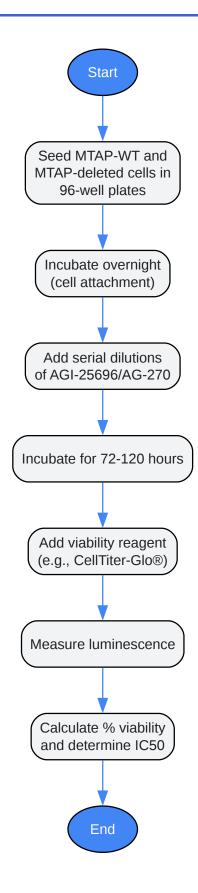


Mechanism of MAT2A Inhibition in MTAP-Deleted Tumors









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References

- 1. benchchem.com [benchchem.com]
- 2. Cancer Dependencies: PRMT5 and MAT2A in MTAP/p16-Deleted Cancers | Annual Reviews [annualreviews.org]
- 3. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study of AG-270 in Participants With Advanced Solid Tumors or Lymphoma With MTAP Loss [clinicaltrials.servier.com]
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